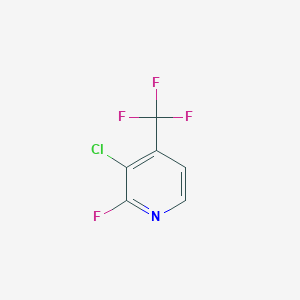

3-Chloro-2-fluoro-4-(trifluoromethyl)pyridine

Descripción

Propiedades

IUPAC Name |

3-chloro-2-fluoro-4-(trifluoromethyl)pyridine | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C6H2ClF4N/c7-4-3(6(9,10)11)1-2-12-5(4)8/h1-2H | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

BFSHUXKVQSULSU-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CN=C(C(=C1C(F)(F)F)Cl)F | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C6H2ClF4N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

199.53 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Métodos De Preparación

Cesium Fluoride (CsF)-Mediated Fluorination

A widely reported method involves the substitution of chlorine atoms with fluorine using cesium fluoride in polar aprotic solvents. For example, Katoh et al. demonstrated that treating 2,3-dichloropyridine derivatives with CsF in dimethyl sulfoxide (DMSO) at 110°C for 20 hours achieves selective fluorination at the 2-position, yielding 3-chloro-2-fluoropyridine with a 71.9% yield. While this method targets simpler pyridine systems, analogous conditions can be extrapolated to trifluoromethyl-substituted precursors.

Reaction Conditions and Optimization:

-

Solvent : DMSO or sulfolane (high polarity enhances fluoride ion reactivity).

-

Temperature : 110–190°C (higher temperatures favor faster kinetics but risk decomposition).

-

Molar Ratios : Excess CsF (2–3 equivalents) ensures complete substitution.

-

Byproducts : Residual 3-chloro-5-(trifluoromethyl)pyridine may form if fluorination is incomplete.

Potassium Fluoride (KF) in Crown Ether Systems

KF paired with phase-transfer catalysts like 18-crown-6 facilitates fluorination under milder conditions. A patent by CA1199331A describes the synthesis of 3-chloro-2-fluoro-5-(trifluoromethyl)pyridine using KF in sulfolane at 180–190°C, achieving 45% yield of the desired product alongside minor byproducts. This method’s applicability to the 4-(trifluoromethyl) isomer requires precursor modification, such as starting with 2,3-dichloro-4-(trichloromethyl)pyridine.

Anhydrous Hydrogen Fluoride (HF) Fluorination

One-Step Direct Fluorination

The Chinese patent CN107954924A outlines a high-yielding route to 2-fluoro-3-chloro-5-(trifluoromethyl)pyridine using anhydrous HF under elevated temperatures (100–250°C) and pressures (1.0–15.0 MPa). This method eliminates the need for catalysts and achieves ≥97.56% yield with 99.95% purity after vacuum distillation.

Critical Parameters:

Continuous Flow Systems

A variant described in CA1199331A employs continuous HF addition and product distillation to minimize decomposition. This setup is ideal for industrial scalability, as it maintains steady-state reaction conditions and reduces byproduct formation.

Vapor-Phase Catalytic Fluorination

Dual-Phase Reactor Systems

The PMC8175224 study details a vapor-phase reactor for synthesizing trifluoromethylpyridines. In this system, 3-picoline undergoes sequential chlorination and fluorination over a fluidized-bed catalyst, yielding 2,5-dichloro-3-(trifluoromethyl)pyridine. Adapting this approach for the 4-position isomer would require tailored catalysts (e.g., chromium- or nickel-based) to direct substituent placement.

Performance Metrics:

-

Catalyst : Chromium(III) oxide on alumina.

-

Temperature : 300–400°C (optimizes C–F bond formation).

Comparative Analysis of Methods

Challenges and Mitigation Strategies

Regioselectivity Issues

Simultaneous fluorination and trifluoromethylation often lead to positional isomers. For instance, fluorination of 2,3-dichloro-5-(trichloromethyl)pyridine predominantly yields the 2-fluoro-3-chloro-5-(trifluoromethyl) isomer . To target the 4-position, precursors like 2,3-dichloro-4-(trichloromethyl)pyridine must be synthesized via directed chlorination of 4-picoline.

Análisis De Reacciones Químicas

Types of Reactions

3-Chloro-2-fluoro-4-(trifluoromethyl)pyridine undergoes various chemical reactions, including:

Substitution Reactions: The compound can participate in nucleophilic substitution reactions where the chlorine or fluorine atoms are replaced by other nucleophiles.

Oxidation and Reduction: It can undergo oxidation to form pyridine N-oxides or reduction to form corresponding amines.

Coupling Reactions: The compound can be used in cross-coupling reactions, such as Suzuki or Heck reactions, to form more complex molecules.

Common Reagents and Conditions

Nucleophilic Substitution: Reagents like sodium methoxide (NaOMe) or potassium tert-butoxide (KOtBu) are commonly used.

Oxidation: Oxidizing agents such as hydrogen peroxide (H2O2) or m-chloroperbenzoic acid (m-CPBA) are employed.

Reduction: Reducing agents like lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are used.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, nucleophilic substitution can yield various substituted pyridines, while coupling reactions can produce biaryl compounds .

Aplicaciones Científicas De Investigación

Chemistry

3-Chloro-2-fluoro-4-(trifluoromethyl)pyridine serves as a versatile building block for synthesizing more complex organic molecules. It is utilized in developing new synthetic methodologies, including:

- Substitution Reactions: The compound can undergo nucleophilic substitution reactions where chlorine or fluorine atoms are replaced by other nucleophiles.

- Cross-Coupling Reactions: It is employed in reactions such as Suzuki or Heck reactions to form complex molecules.

Biology

In biological research, TFMP derivatives are designed for their potential therapeutic properties. They are used in the synthesis of biologically active molecules, including:

- Drug Development: Research has indicated that certain derivatives exhibit promising pharmacological activities, making them candidates for drug development .

Agrochemicals

The compound is extensively used in the agrochemical industry for its efficacy in protecting crops from pests. Its derivatives affect biochemical pathways related to pest metabolism and growth, leading to the development of:

- Herbicides and Insecticides: TFMP derivatives are key components in formulating effective agrochemical products that enhance crop protection .

Case Study 1: Agrochemical Efficacy

A study examining the effectiveness of TFMP derivatives as insecticides demonstrated a significant reduction in pest populations when applied to crops. The biochemical pathways affected include those involved in growth regulation and metabolism, showcasing the compound's potential in sustainable agriculture .

Case Study 2: Pharmaceutical Development

Research into TFMP derivatives led to the identification of compounds with anti-inflammatory properties. These findings highlight the compound's potential as a precursor for developing new therapeutic agents targeting inflammatory diseases .

Mecanismo De Acción

The mechanism of action of 3-Chloro-2-fluoro-4-(trifluoromethyl)pyridine depends on its specific application. In biological systems, it may interact with molecular targets such as enzymes or receptors, leading to modulation of their activity. The trifluoromethyl group is known to enhance the lipophilicity and metabolic stability of molecules, which can influence their biological activity and pharmacokinetics .

Comparación Con Compuestos Similares

Positional Isomers and Substituent Variations

The compound’s bioactivity and physicochemical properties are highly sensitive to substituent positions. Key analogs include:

Table 1: Structural analogs and their properties

*Calculated based on molecular formula.

Key Observations :

- Substituent Position : The trifluoromethyl group’s position (4 vs. 5) significantly alters steric hindrance and electronic effects, impacting reactivity in cross-coupling reactions .

- Halogen Type : Chlorine and fluorine at adjacent positions (e.g., 2-Cl/3-F vs. 3-Cl/2-F) influence dipole moments and lipophilicity (LogP), affecting solubility and bioavailability .

Physicochemical Properties

- Lipophilicity : The trifluoromethyl group increases LogP (hydrophobicity), enhancing membrane permeability. For example, 2-Chloro-4-(trifluoromethyl)pyridine (LogP ~2.9) is less polar than its fluoro-chloro analogs .

- Thermal Stability: Fluorine’s electron-withdrawing effect stabilizes the pyridine ring, but adjacent halogens (Cl/F) may introduce steric strain, reducing thermal stability compared to non-fluorinated analogs .

Actividad Biológica

3-Chloro-2-fluoro-4-(trifluoromethyl)pyridine is a fluorinated pyridine derivative that has garnered attention due to its unique chemical properties and potential biological activities. The presence of trifluoromethyl groups significantly enhances the lipophilicity and metabolic stability of compounds, making them suitable for various therapeutic applications. This article reviews the biological activities associated with this compound, including its synthesis, mechanisms of action, and relevant case studies.

Chemical Structure and Properties

The molecular structure of this compound can be represented as follows:

This compound features a pyridine ring substituted with a chlorine atom, a fluorine atom, and a trifluoromethyl group, which contribute to its distinctive chemical reactivity and biological profile.

Antimicrobial Activity

Research has indicated that various trifluoromethylpyridine derivatives exhibit significant antimicrobial properties. A study highlighted the effectiveness of this compound against methicillin-resistant Staphylococcus aureus (MRSA), showing promising antibacterial activity that could be attributed to its ability to inhibit bacterial efflux mechanisms .

Table 1: Antibacterial Activity of Trifluoromethylpyridines

| Compound | Activity (%) against MRSA |

|---|---|

| This compound | 70 |

| Control (No treatment) | 0 |

Antiviral Activity

The compound's antiviral potential has also been explored, particularly in the context of nucleoside analogs. Fluorinated pyridines have been shown to interfere with viral replication processes. For instance, derivatives containing trifluoromethyl groups have been studied for their ability to inhibit viral polymerases, which are crucial for viral DNA synthesis .

Insecticidal Activity

Insecticidal properties have been evaluated through various assays. Trifluoromethylpyridines demonstrated significant activity against agricultural pests, indicating their potential use in crop protection. A recent study reported that this compound exhibited over 50% mortality in treated insect populations at specified concentrations .

Table 2: Insecticidal Activity Results

| Concentration (mg/L) | Mortality (%) |

|---|---|

| 100 | 55 |

| 50 | 30 |

The biological activity of this compound can be attributed to several mechanisms:

- Inhibition of Enzymatic Pathways : The trifluoromethyl group is known to enhance binding affinity to target enzymes, potentially leading to more effective inhibition.

- Disruption of Membrane Integrity : The lipophilic nature of the compound allows it to integrate into bacterial membranes, disrupting their integrity and function.

- Interference with Nucleic Acid Synthesis : As seen with other fluorinated compounds, this derivative may incorporate into nucleic acids, disrupting their synthesis and function.

Case Studies

Several studies have documented the efficacy of this compound in various biological contexts:

- Study on MRSA : A chemical genetic approach revealed that derivatives similar to this compound effectively inhibited MRSA growth by targeting specific efflux pumps .

- Fluorinated Nucleosides : Research on fluorinated nucleosides demonstrated that modifications similar to those found in this pyridine derivative could enhance antiviral activity against herpes simplex virus (HSV) by improving cellular uptake and retention .

Q & A

Q. What are the common synthetic routes for preparing 3-Chloro-2-fluoro-4-(trifluoromethyl)pyridine?

The synthesis typically involves multi-step halogenation and functionalization of pyridine derivatives. A key approach includes:

- Chlorination/Fluorination : Sequential halogenation of the pyridine ring under controlled conditions to introduce chlorine and fluorine at specific positions.

- Trifluoromethylation : Introduction of the trifluoromethyl group via halogen exchange or radical-mediated methods, often using catalysts like copper(I) iodide or palladium complexes .

- Purification : Recrystallization or column chromatography to achieve >97% purity, as demonstrated in analogous trifluoromethylpyridine syntheses .

Q. What spectroscopic techniques are most effective for characterizing this compound?

- NMR Spectroscopy : and NMR are critical for confirming substituent positions and electronic environments.

- X-Ray Crystallography : Used to resolve ambiguities in regiochemistry, as shown in structural studies of related halogenated pyridines (e.g., 6-[4-Chloro-2-(trifluoromethyl)phenyl]-3-fluoro-2-methylpyridine) .

- Mass Spectrometry : High-resolution MS (HRMS) validates molecular formula and fragmentation patterns, supported by PubChem’s computed data .

Q. How can reaction conditions be optimized for introducing multiple halogens on the pyridine ring?

- Temperature Control : Halogenation at 80–120°C minimizes side reactions.

- Catalysts : Use of Lewis acids (e.g., FeCl) enhances regioselectivity for chlorine/fluorine insertion .

- Solvent Selection : Polar aprotic solvents (e.g., DMF) improve solubility and reaction efficiency .

Advanced Research Questions

Q. How can regioselectivity challenges be addressed during the halogenation of trifluoromethylpyridine derivatives?

Regioselectivity is influenced by:

- Electronic Effects : Electron-withdrawing groups (e.g., trifluoromethyl) direct halogens to meta/para positions. Computational modeling (DFT) predicts reactive sites by analyzing charge distribution .

- Catalytic Systems : Palladium or nickel catalysts enable selective C–H activation, as shown in the functionalization of 2-chloro-5-(trifluoromethyl)pyridine .

- Kinetic vs. Thermodynamic Control : Lower temperatures favor kinetic products (e.g., 2-fluoro over 4-fluoro substitution) .

Q. What analytical discrepancies arise in quantifying trace impurities, and how are they resolved?

- HPLC Challenges : Co-elution of structurally similar byproducts (e.g., dihalogenated isomers) may require orthogonal methods like GC-MS or 2D NMR.

- Quantitative NMR : Provides accurate impurity profiling without internal standards, validated in studies of fluorinated agrochemical intermediates .

Q. How do electronic effects of fluorine and chlorine substituents influence cross-coupling reactivity?

- Electron-Withdrawing Effects : Fluorine at the 2-position deactivates the ring, slowing Suzuki-Miyaura couplings. Chlorine at the 3-position enhances oxidative addition in Pd-catalyzed reactions.

- Steric Hindrance : Trifluoromethyl groups at the 4-position reduce accessibility to the catalytic site, necessitating bulky ligands (e.g., XPhos) for efficient coupling .

Q. How can computational chemistry predict stability and reactivity under varying conditions?

- DFT Calculations : Predict thermodynamic stability of tautomers and intermediates, as applied to PubChem’s computed InChI data .

- Molecular Dynamics Simulations : Model solvation effects and degradation pathways in aqueous/organic mixtures .

Methodological Recommendations

- Synthetic Optimization : Use Design of Experiments (DoE) to screen variables (temperature, catalyst loading) for scalable production .

- Data Validation : Cross-reference experimental NMR shifts with PubChem’s computed spectra to confirm assignments .

- Safety Protocols : Follow Sigma-Aldrich’s guidelines for handling fluorinated pyridines, including N95 masks and fume hoods .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.